molecular formula C49H84O35 B12755871 6-O-Methyl-beta-cyclodextrin CAS No. 84337-62-2

6-O-Methyl-beta-cyclodextrin

Cat. No.: B12755871
CAS No.: 84337-62-2
M. Wt: 1233.2 g/mol
InChI Key: JCPNYJMXGWQUBJ-XISQNVKBSA-N
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Description

6-O-Methyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the methylation of the hydroxyl group at the 6th position of each glucose unit. The modification enhances its solubility and complexation abilities, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Methyl-beta-cyclodextrin typically involves the selective methylation of beta-cyclodextrin. One common method is the reaction of beta-cyclodextrin with methyl iodide in the presence of a strong base like sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete methylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: 6-O-Methyl-beta-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of 6-O-Methyl-beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, enhancing their solubility in aqueous environments. This property is particularly useful in drug delivery, where it improves the solubility and bioavailability of hydrophobic drugs . Additionally, it can sequester cholesterol from cell membranes, affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 6-O-Methyl-beta-cyclodextrin is unique due to its selective methylation at the 6th position, which provides a balance between solubility and complexation ability. This makes it particularly effective in forming stable inclusion complexes with a wide range of guest molecules .

Properties

CAS No.

84337-62-2

Molecular Formula

C49H84O35

Molecular Weight

1233.2 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

InChI

InChI=1S/C49H84O35/c1-64-8-15-36-22(50)29(57)43(71-15)79-37-16(9-65-2)73-45(31(59)24(37)52)81-39-18(11-67-4)75-47(33(61)26(39)54)83-41-20(13-69-6)77-49(35(63)28(41)56)84-42-21(14-70-7)76-48(34(62)27(42)55)82-40-19(12-68-5)74-46(32(60)25(40)53)80-38-17(10-66-3)72-44(78-36)30(58)23(38)51/h15-63H,8-14H2,1-7H3/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m1/s1

InChI Key

JCPNYJMXGWQUBJ-XISQNVKBSA-N

Isomeric SMILES

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COC)COC)COC)COC)COC)COC)O)O

Canonical SMILES

COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COC)COC)COC)COC)COC)COC)O)O

Origin of Product

United States

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